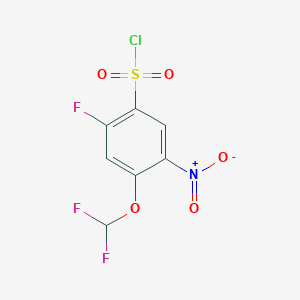![molecular formula C5H6F3N3O B6617750 [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1506211-07-9](/img/structure/B6617750.png)
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a trifluoroethyl group and a methanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding ester or aldehyde derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to its antimicrobial effects.
Pathways: It may inhibit key metabolic pathways in microorganisms, disrupting their growth and survival.
Comparison with Similar Compounds
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]amine: Similar structure but with an amine group instead of methanol.
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with an acetic acid group instead of methanol.
Uniqueness: The presence of the trifluoroethyl group and the methanol group in [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNYZUIDUBMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
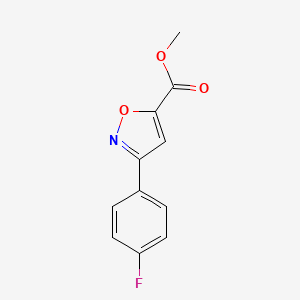
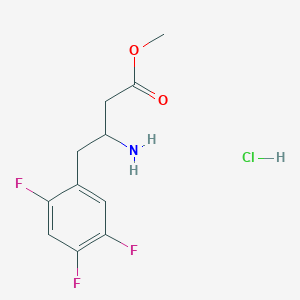

![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
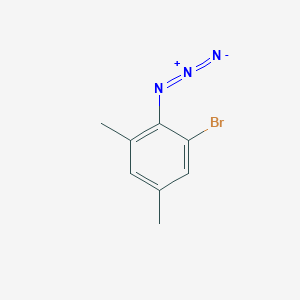
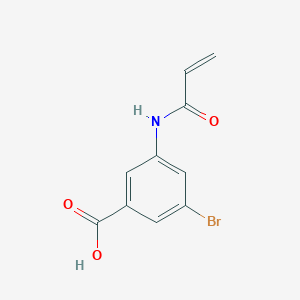
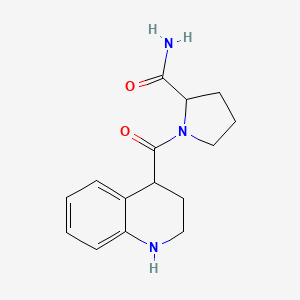
![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
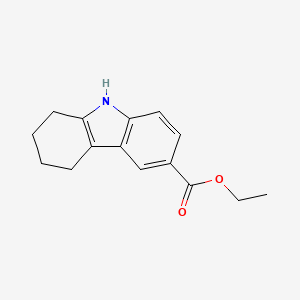
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
